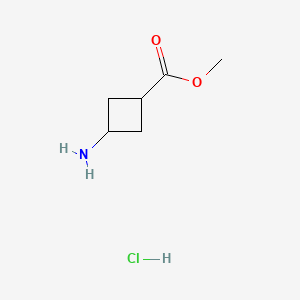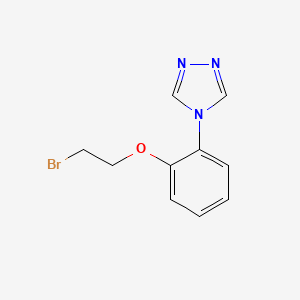
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid” is a unique chemical compound with the empirical formula C9H10BNO4 . It has a molecular weight of 206.99 . This compound is typically available in solid form .
Molecular Structure Analysis
The InChI code for “(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid” is 1S/C9H10BNO4/c1-14-6-15-9-3-2-7 (5-11)4-8 (9)10 (12)13/h2-4,12-13H,6H2,1H3 . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
“(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid” is a solid compound . Its boiling point is approximately 412.4±55.0°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
Suzuki–Miyaura Cross-Coupling Reactions: This compound participates in Suzuki–Miyaura reactions, which are widely used for carbon–carbon bond formation. It enables the synthesis of biaryl compounds, pharmaceutical intermediates, and functional materials .
Boron-Based Fluorescent Dyes
(5-Cyano-2-(methoxymethoxy)phenyl)boronic acid: has been utilized in the development of boron-based fluorescent dyes. These dyes combine the versatility of BODIPY derivatives with the receptor-like properties of the boronic acid moiety. Researchers have synthesized modular and functional PBA-BODIPY dyes, demonstrating their potential in imaging and sensing applications .
Histamine-3 Receptor Ligands
The compound has been investigated as a precursor for synthesizing aminoalkoxybiphenylnitriles, which can serve as histamine-3 receptor ligands. These ligands play a role in drug discovery and understanding histamine receptor biology .
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids and their esters are generally known to be valuable building blocks in organic synthesis .
Mode of Action
The compound is involved in the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Biochemical Pathways
The compound is part of the hydromethylation sequence applied to methoxy protected (−)-Δ8-THC and cholesterol . The protodeboronation was further used in the formal total synthesis of δ- ( R )-coniceine and indolizidine 209B .
Pharmacokinetics
The stability of boronic esters is generally considered a significant factor in their pharmacokinetics .
Result of Action
This process has been applied to methoxy protected (−)-Δ8-THC and cholesterol .
Action Environment
The action, efficacy, and stability of (5-Cyano-2-(methoxymethoxy)phenyl)boronic acid can be influenced by various environmental factors .
Eigenschaften
IUPAC Name |
[5-cyano-2-(methoxymethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO4/c1-14-6-15-9-3-2-7(5-11)4-8(9)10(12)13/h2-4,12-13H,6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUHZZHJTWFVDGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)C#N)OCOC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681534 |
Source


|
| Record name | [5-Cyano-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256345-61-5 |
Source


|
| Record name | [5-Cyano-2-(methoxymethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681534 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]phenol](/img/structure/B572959.png)

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-7-ol](/img/structure/B572964.png)
![N-[(4-Fluorophenyl)(4-methoxyphenyl)methyl]acetamide](/img/structure/B572968.png)


![3-Amino-6-[4-[[2-(dimethylamino)-1-methylethyl]sulfonyl]phenyl]-N-phenyl-2-pyrazinecarboxamide](/img/structure/B572972.png)
